molecular formula C18H21N3O2S B4735141 1-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide

1-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide

Cat. No. B4735141
M. Wt: 343.4 g/mol
InChI Key: NNSBVJWCONHRGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This includes the study of properties such as melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Antibacterial Activity

AcPMPAMPT has been investigated for its antibacterial properties. In a study by Thakar et al., Schiff bases derived from 4-acyl-1-phenyl-3-methyl-2-pyrazolin-5-ones and 2-amino-4(4’-methylphenyl)-thiazole were synthesized. These Schiff bases formed complexes with transition metals (Mn, Fe, Co, Ni, and Cu). The octahedral structure of these complexes was confirmed through elemental analysis, magnetic susceptibility, and spectroscopic data. Notably, most of these compounds exhibited inhibition of bacterial growth .

Coordination Chemistry

AcPMPAMPT belongs to the class of 4-acyl pyrazolones, which are efficient extractants of metal ions. Due to their tautomeric behavior (enol-keto equilibrium), they can form various coordination compounds. These compounds have potential applications in metal extraction, catalysis, and materials science .

Biological Reagents

Schiff bases derived from 4-acyl-pyrazolones, including AcPMPAMPT, are valuable reagents in biological research. They can form stable complexes with transition metals, making them useful for studying metalloenzymes, metalloproteins, and metal-based drugs .

Clinical Applications

The ability of AcPMPAMPT to form Schiff bases opens avenues for clinical applications. Schiff bases play a role in drug design, particularly in developing metal-based pharmaceuticals. Researchers explore their potential as antitumor agents, enzyme inhibitors, and antimicrobial drugs .

Analytical Chemistry

Schiff bases are versatile ligands in analytical chemistry. They can selectively bind to metal ions, aiding in their detection and quantification. AcPMPAMPT-based Schiff complexes could find applications in sensors, environmental monitoring, and trace metal analysis .

Structural Studies

Researchers have investigated the structural and conformational features of related compounds, such as 1-(acyl/aroyl)-3-(substituted) thioureas. These studies provide insights into ligand properties, coordination behavior, and stability of metal complexes. AcPMPAMPT contributes to understanding the coordination chemistry of related compounds .

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken while handling it .

properties

IUPAC Name

1-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-12-3-5-14(6-4-12)16-11-24-18(19-16)20-17(23)15-7-9-21(10-8-15)13(2)22/h3-6,11,15H,7-10H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSBVJWCONHRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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